N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide
Description
N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide is a synthetic organic compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Properties
IUPAC Name |
N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-7-19(4,21-18(25)16-14(3)9-11-23(16)6)12-20-17(24)15-13(2)8-10-22(15)5/h8-11H,7,12H2,1-6H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFVCAADOWDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CN1C)C)NC(=O)C2=C(C=CN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide typically involves the following steps:
Formation of 1,3-dimethylpyrrole-2-carboxylic acid: This can be achieved through the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with an electron-withdrawing group such as an ester.
Amidation Reaction: The carboxylic acid group of 1,3-dimethylpyrrole-2-carboxylic acid is converted to an amide by reacting with an appropriate amine under dehydrating conditions.
Coupling Reaction: The resulting amide is then coupled with another 1,3-dimethylpyrrole-2-carbonyl group through a condensation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrrole-2-carboxamide: A simpler analog with similar structural features.
N-(2-methylbutyl)-1,3-dimethylpyrrole-2-carboxamide: Lacks the second pyrrole moiety.
1,3-dimethylpyrrole-2-carboxylic acid: Precursor in the synthesis of the target compound.
Uniqueness
N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide is unique due to its dual pyrrole structure, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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